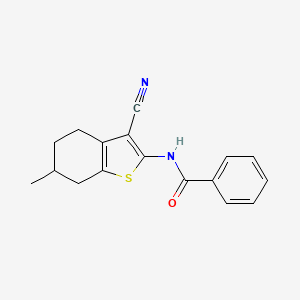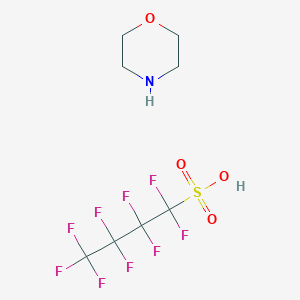
5,5'-Dicyano-3-(4-sulfobutyl)-1,1',3'-triethylimidacarbocyanine betaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine is a synthetic organic compound that belongs to the class of cyanine dyes. These dyes are known for their vivid colors and are widely used in various scientific and industrial applications, particularly in the fields of biochemistry and molecular biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine typically involves the condensation of appropriate imidazole derivatives with cyano and sulfobutyl groups under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine has several scientific research applications, including:
Fluorescent Probes: Used as a fluorescent dye in microscopy and flow cytometry to label and visualize biological molecules.
Molecular Imaging: Employed in imaging techniques to study cellular processes and molecular interactions.
Biochemical Assays: Utilized in various assays to detect and quantify biomolecules such as proteins, nucleic acids, and lipids.
Photodynamic Therapy: Investigated for its potential use in photodynamic therapy for cancer treatment, where it can generate reactive oxygen species upon light activation.
Mécanisme D'action
The mechanism of action of 5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine involves its ability to absorb light and emit fluorescence. The compound’s molecular structure allows it to interact with specific molecular targets, such as nucleic acids or proteins, and emit light upon excitation. This property makes it useful for imaging and detection applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cy3: Another cyanine dye with similar fluorescent properties but different chemical structure.
Cy5: A cyanine dye with a longer wavelength emission compared to 5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine.
FITC: A fluorescein-based dye with different spectral properties and applications.
Uniqueness
5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine is unique due to its specific chemical structure, which imparts distinct spectral properties and reactivity. Its sulfobutyl group enhances its solubility in aqueous solutions, making it particularly useful for biological applications.
Propriétés
Numéro CAS |
32634-36-9 |
|---|---|
Formule moléculaire |
C29H32N6O3S |
Poids moléculaire |
544.7 g/mol |
Nom IUPAC |
4-[6-cyano-2-[(E,3E)-3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C29H32N6O3S/c1-4-32-24-14-12-22(20-30)18-26(24)34(6-3)28(32)10-9-11-29-33(5-2)25-15-13-23(21-31)19-27(25)35(29)16-7-8-17-39(36,37)38/h9-15,18-19H,4-8,16-17H2,1-3H3 |
Clé InChI |
YWYCGJBGMVFFMH-UHFFFAOYSA-N |
SMILES isomérique |
CCN\1C2=C(C=C(C=C2)C#N)N(/C1=C/C=C/C3=[N+](C4=C(N3CCCCS(=O)(=O)[O-])C=C(C=C4)C#N)CC)CC |
SMILES canonique |
CCN1C2=C(C=C(C=C2)C#N)N(C1=CC=CC3=[N+](C4=C(N3CCCCS(=O)(=O)[O-])C=C(C=C4)C#N)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6H-[1,3]Thiazolo[4,5-e]indole](/img/structure/B13820574.png)
![2-Furanamine, 3-bromo-5-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl-](/img/structure/B13820577.png)
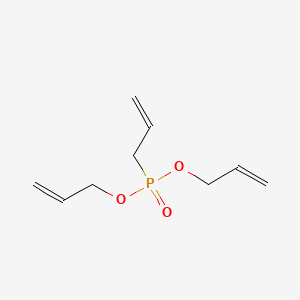
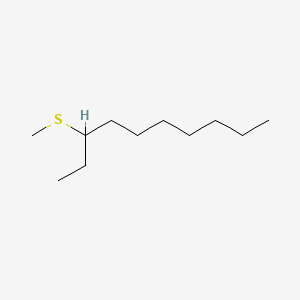
![2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate](/img/structure/B13820593.png)
![3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione](/img/structure/B13820600.png)
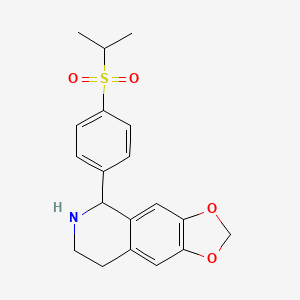

![(1S,4S,5R,8S)-4-ethoxy-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-one](/img/structure/B13820637.png)
